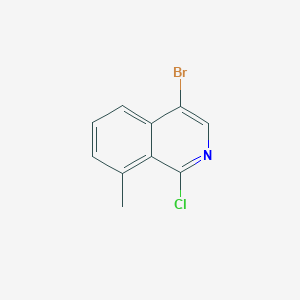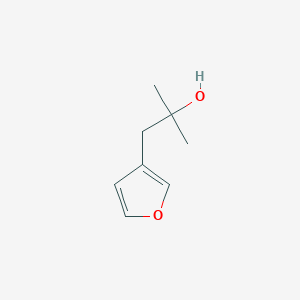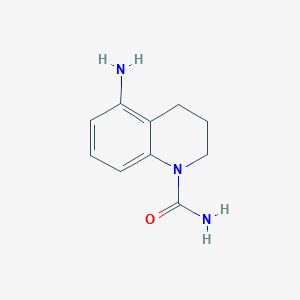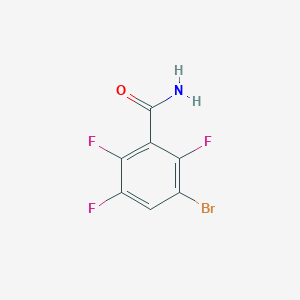
Butanoic acid, 4-(phenylmethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester
Descripción general
Descripción
“Butanoic acid, 4-(phenylmethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester” is a chemical compound with the molecular formula C15H17NO5 . It’s used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H17NO5 . The molecular weight is 291.3 g/mol.Aplicaciones Científicas De Investigación
Applications in Pharmaceutical Development
Idiopathic Pulmonary Fibrosis Treatment
A study by Procopiou et al. (2018) synthesized a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including variants of butanoic acid, for potential treatment of idiopathic pulmonary fibrosis. The analogs displayed high affinity and selectivity for the αvβ6 integrin, important in lung function and fibrosis. One analog was selected for clinical investigation as a potential therapeutic agent (Procopiou et al., 2018).
Antimicrobial Activity
Zareef et al. (2008) conducted novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding pyrrolidin-2-ones, a structure similar to butanoic acid derivatives. These compounds demonstrated antimicrobial activity with varying minimum inhibitory concentration values (Zareef et al., 2008).
Applications in Chemical Synthesis
Lipase-Catalyzed Resolutions
Hoff et al. (1996) studied the resolutions of butanoic esters, including 1-phenylmethoxy-2-propanol and its butanoates, using various lipases. They achieved high enantiomer ratios using lipase B from Candida antarctica, indicating a method for obtaining enantiomerically pure compounds (Hoff et al., 1996).
Solvent-Free Demethylation Process
Delhaye et al. (2006) developed a solvent-free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid, a compound structurally related to butanoic acid derivatives. This represents a green chemistry approach in the synthesis of pharmaceutical intermediates (Delhaye et al., 2006).
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-phenylmethoxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-13-8-9-14(18)16(13)21-15(19)7-4-10-20-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJXPLACAHEZFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B1381976.png)




![1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1381984.png)





![3-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B1381996.png)
![7-Bromothieno[3,2-c]pyridine](/img/structure/B1381997.png)
